molecular formula C9H16N2O B8011114 2-Methyl-2,6-diazaspiro[4.5]decan-3-one

2-Methyl-2,6-diazaspiro[4.5]decan-3-one

Cat. No.: B8011114
M. Wt: 168.24 g/mol
InChI Key: SMEDQQBBVYKYKS-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[45]decan-3-one is a chemical compound with the molecular formula C9H16N2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the condensation of N-benzylpiperidone with methylamine, followed by cyclization to form the spiro compound. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Methyl-2,6-diazaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,8-diazaspiro[4.5]decan-3-one: Similar structure but with different ring connectivity.

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the ring structure.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains an oxygen atom in the ring structure.

Uniqueness

2-Methyl-2,6-diazaspiro[4.5]decan-3-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials .

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)4-2-3-5-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEDQQBBVYKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCCN2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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